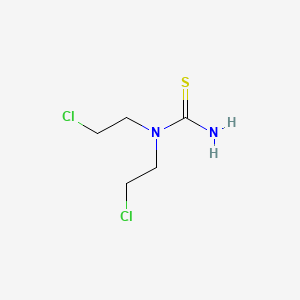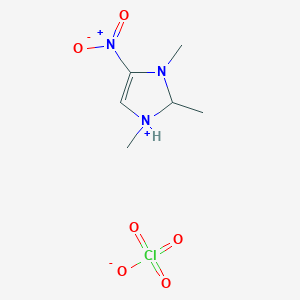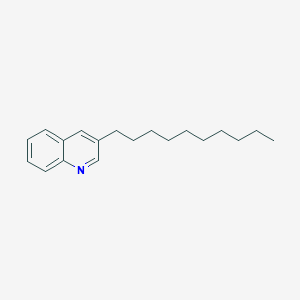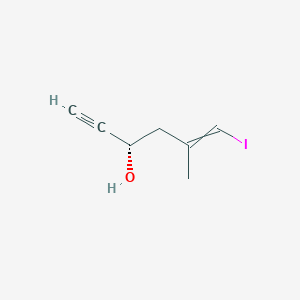![molecular formula C25H25NO2 B14202756 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one CAS No. 919083-19-5](/img/structure/B14202756.png)
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
The synthesis of 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which uses acetophenone, formaldehyde, and an amine hydrochloride . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, it may have industrial applications in the production of polymers or other materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one can be compared with other similar compounds, such as 1-Phenyl-2-propanone and 1-Phenyl-2-propanol These compounds share some structural similarities but differ in their functional groups and chemical properties
Propiedades
Número CAS |
919083-19-5 |
|---|---|
Fórmula molecular |
C25H25NO2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
1-phenyl-3-[2-(4-propan-2-ylphenoxy)anilino]but-2-en-1-one |
InChI |
InChI=1S/C25H25NO2/c1-18(2)20-13-15-22(16-14-20)28-25-12-8-7-11-23(25)26-19(3)17-24(27)21-9-5-4-6-10-21/h4-18,26H,1-3H3 |
Clave InChI |
UAJXELDNUCAPRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2NC(=CC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)


![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)






